5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid

Lipophilicity Drug-likeness Physicochemical profiling

5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid is a privileged heterocyclic building block for necrostatin analog synthesis. SAR studies demonstrate the cyclopropyl substituent at the 5-position is optimal for necroptosis inhibitory activity, outperforming methyl or phenyl analogs. Its intermediate lipophilicity (LogP 1.11) offers an ideal balance of cell permeability and solubility for CNS-penetrant kinase inhibitor fragment libraries. The scaffold also shows utility in agrochemical adjuvants with enhanced metabolic stability, and as a tunable bioconjugation handle via photochemical thioketene generation. Choose this compound for superior target engagement and physicochemical properties.

Molecular Formula C6H6N2O2S
Molecular Weight 170.19 g/mol
CAS No. 1445951-16-5
Cat. No. B1530675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid
CAS1445951-16-5
Molecular FormulaC6H6N2O2S
Molecular Weight170.19 g/mol
Structural Identifiers
SMILESC1CC1C2=C(N=NS2)C(=O)O
InChIInChI=1S/C6H6N2O2S/c9-6(10)4-5(3-1-2-3)11-8-7-4/h3H,1-2H2,(H,9,10)
InChIKeyDDSNHSMHDHQLHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid (CAS 1445951-16-5): A Structural Audit for Scientific Procurement


5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid is a heterocyclic building block belonging to the 1,2,3-thiadiazole-4-carboxylic acid family, characterized by a cyclopropyl substituent at the 5-position . The thiadiazole scaffold is recognized for its presence in bioactive molecules, including necroptosis inhibitors and plant activators [1]. The cyclopropyl group imparts distinct steric and electronic properties that differentiate it from methyl, phenyl, and unsubstituted analogs .

Why Substituting 5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid with Generic 5-Methyl or 5-Phenyl Analogs Fails to Replicate Performance


Within the 1,2,3-thiadiazole-4-carboxylic acid series, the nature of the 5-substituent critically influences lipophilicity, target binding, and metabolic stability . A structure-activity relationship study of necroptosis inhibitors demonstrated that cyclopropyl at the 4- or 5-position was optimal for inhibitory activity, while methyl substitution on the benzylic position resulted in enantiomer-specific activity, highlighting the unsuitability of simple alkyl replacements [1]. Computational data show that 5-cyclopropyl occupies an intermediate lipophilicity space (LogP 1.11) compared to 5-methyl (LogP 0.54) and 5-phenyl (LogP 1.90), offering a balanced profile for cell permeability and solubility [2].

Quantitative Differentiation Evidence for 5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid: Comparator-Based Analysis


Lipophilicity Spectrum: 5-Cyclopropyl Occupies an Intermediate LogP Window Between Methyl and Phenyl Analogs

The computed LogP values of 5-substituted-1,2,3-thiadiazole-4-carboxylic acids demonstrate a clear substituent-dependent trend [1].

Lipophilicity Drug-likeness Physicochemical profiling

Necroptosis Inhibitory Potency: Cyclopropyl at 5-Position Demonstrates Optimal Activity in [1,2,3]Thiadiazole Series

In a structure-activity relationship study of [1,2,3]thiadiazole benzylamides as necroptosis inhibitors (necrostatin series), small cyclic alkyl groups—specifically cyclopropyl—at the 4- and 5-positions were identified as optimal for inhibitory activity [1]. Other alkyl substituents conferred lower potency in the same assay system.

Necroptosis Cell death Inflammation

Metabolic Stability Advantage Conferred by Cyclopropyl Group: Class-Level Inference for 5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid

Extensive reviews in medicinal chemistry document that incorporation of cyclopropyl groups into drug scaffolds enhances metabolic stability by reducing cytochrome P450-mediated oxidation compared to methyl or unsubstituted analogs [1][2]. This class-level principle predicts that 5-cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid derivatives will exhibit longer half-lives in microsomal assays than the corresponding 5-methyl derivatives.

Metabolic stability Cyclopropyl Drug design

Purity Benchmarking: 5-Cyclopropyl Derivative Achieves Higher Commercial Purity Than Common 5-Methyl Analog

Commercially available 5-cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid is routinely supplied at ≥98% purity (Chemscene, Leyan) , whereas the 5-methyl analog is commonly listed at 97% purity (CymitQuimica) .

Purity Quality control Reproducibility

Steric and Electronic Differentiation: Cyclopropyl vs Methyl Substituent Parameters in 1,2,3-Thiadiazole-4-carboxylic Acid Scaffolds

The cyclopropyl ring provides a unique combination of steric bulk and electron-donating properties distinct from methyl, attributed to its bent bonds and enhanced π-character [1]. This qualitative differentiation translates into divergent protein-ligand interactions, as evidenced by the necroptosis inhibitor SAR where cyclopropyl was optimal whereas methyl conferred enantiomer-dependent activity [2].

Steric effects Electronic effects Structure-activity relationship

Evidence-Backed Application Scenarios for 5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid


Lead Optimization for Necroptosis-Targeted Therapeutics

Based on direct SAR evidence showing cyclopropyl as the optimal 5-substituent for necroptosis inhibitory activity [1], this compound serves as a privileged intermediate for synthesizing necrostatin analogs. Researchers developing anti-inflammatory or neuroprotective agents targeting necroptosis should prioritize this scaffold over methyl or phenyl analogs.

Cyclopropyl-Based Fragment Library Construction for Kinase and Cell Death Target Screening

The intermediate lipophilicity (LogP 1.11) and distinct steric profile of the cyclopropyl group make this acid an ideal anchor for fragment-based drug discovery libraries focused on targets where balanced physicochemical properties are critical, such as CNS-penetrant kinase inhibitors.

Agrochemical Adjuvant and Plant Elicitor Development

Given that 1,2,3-thiadiazole-4-carboxylic acid derivatives are established plant activators and agrochemical adjuvants [2], the cyclopropyl variant, with its expected enhanced metabolic stability and distinct lipophilicity, may offer improved field persistence and formulation properties compared to the 5-methyl analog used as an insecticide/acaricide adjuvant.

Photochemical Bioconjugation Reagent Development

1,2,3-Thiadiazole-4-carboxylic acids are known to undergo photochemical elimination of N₂ to generate reactive thioketenes for peptide-protein conjugation [3]. The cyclopropyl substituent's electron-donating properties may modulate the photolysis wavelength and efficiency, offering a tunable alternative to the unsubstituted parent compound for bioconjugation applications.

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